Sodium sorbate - 7757-81-5

Sodium sorbate

Catalog Number: EVT-360342
CAS Number: 7757-81-5
Molecular Formula: C6H8NaO2
Molecular Weight: 135.12 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Sodium sorbate is the sodium salt of sorbic acid, a naturally occurring unsaturated fatty acid. [] It serves as a widely used food preservative due to its effectiveness against yeasts, molds, and some bacteria. [] Sodium sorbate's popularity stems from its physiological inertness, effectiveness in weakly acidic pH, and neutral taste. [] It is frequently used in liquid form due to its better solubility compared to sorbic acid. []

Sorbic Acid

Relevance: Sorbic acid is the conjugate acid of sodium sorbate [, , , , ]. Both compounds exhibit antimicrobial activity, but sodium sorbate is more soluble in water, making it easier to incorporate into food products [].

Potassium Sorbate

Relevance: Potassium sorbate is structurally related to sodium sorbate, both being salts of sorbic acid [, , , , , ]. They share similar antimicrobial properties and are often used interchangeably in food applications []. Potassium sorbate is preferred in some cases for its higher solubility in water compared to sorbic acid [].

Calcium Sorbate

Relevance: Calcium sorbate is another salt of sorbic acid, structurally similar to sodium sorbate [, ]. While both exhibit antimicrobial activity, their applications differ slightly. Calcium sorbate is preferred for fungistatic wrappers due to its stability against oxidation [].

Benzoic Acid

Relevance: Benzoic acid and sodium sorbate are often used together in food preservation as they target different types of microorganisms [, , ]. Benzoic acid is effective against a broader range of bacteria, while sodium sorbate primarily targets molds and yeasts [, ].

Calcium Propionate

Relevance: Calcium propionate and sodium sorbate are both preservatives targeting different aspects of food spoilage [, , ]. While sodium sorbate primarily inhibits mold and yeast growth, calcium propionate specifically prevents mold growth and rope formation caused by Bacillus species in bread [].

Sodium Propionate

Relevance: Sodium propionate and sodium sorbate are both effective preservatives, but sodium sorbate shows better efficacy against Aspergillus niger and A. penicillioides in salted dried fish compared to sodium propionate [].

Sodium Bisulfite

Relevance: Similar to sodium sorbate, sodium bisulfite is used as a preservative in the food industry []. Sodium bisulfite inhibits the growth of A. penicillioides in salted dried fish, but sodium sorbate shows higher efficacy at lower concentrations [].

Phytic Acid

Relevance: Phytic acid has shown potential as an alternative natural preservative in the meat industry, comparable to sodium sorbate in inhibiting Clostridium perfringens spore germination and vegetative cell growth []. This finding suggests phytic acid could be explored as a natural replacement for sodium sorbate in specific food preservation applications.

Source

Sodium sorbate is synthesized from sorbic acid, which can be derived from natural sources such as berries or can be produced synthetically. The primary method for its production involves neutralizing sorbic acid with sodium hydroxide or sodium carbonate.

Classification

Sodium sorbate falls under the category of preservatives and is classified as an antimicrobial agent. It is commonly utilized in the food industry, particularly in dairy products, baked goods, and beverages.

Synthesis Analysis

Methods

The synthesis of sodium sorbate typically involves the neutralization of sorbic acid with sodium hydroxide or sodium carbonate. This reaction can be performed in aqueous solutions where sorbic acid is dissolved and then reacted with the sodium base.

Technical Details

  1. Reagents: Sorbic acid (C6H8O2) and sodium hydroxide (NaOH) or sodium carbonate (Na2CO3).
  2. Procedure:
    • Dissolve 1 gram of sorbic acid in 40 milliliters of distilled water.
    • Gradually add 10 N sodium hydroxide to the solution while stirring.
    • Heat the mixture to approximately 30 °C and sonicate to ensure complete dissolution.
    • Adjust the pH to around 7.4 to obtain a clear solution of sodium sorbate .
Molecular Structure Analysis

Structure

Sodium sorbate has the chemical formula C6H7NaO2. Its molecular structure consists of a six-carbon chain with a double bond between carbon atoms 2 and 3, along with a carboxylate group (COO⁻) attached to one end.

Data

  • Molecular Weight: Approximately 142.11 g/mol
  • IUPAC Name: Sodium (2E,4E)-hexadienoate
  • CAS Number: 7732-18-5
Chemical Reactions Analysis

Reactions

Sodium sorbate can undergo various chemical reactions, primarily involving its carboxylate group. It can react with acids to reform sorbic acid or with other compounds to form esters.

Technical Details

The primary reaction for synthesizing sodium sorbate involves:

sorbic acid+sodium hydroxidesodium sorbate+water\text{sorbic acid}+\text{sodium hydroxide}\rightarrow \text{sodium sorbate}+\text{water}

This reaction highlights the neutralization process where an acid reacts with a base to form a salt and water.

Mechanism of Action

Process

Sodium sorbate acts primarily by disrupting cellular metabolism in microorganisms. It interferes with their ability to produce energy and reproduce, effectively inhibiting growth.

Data

  • Minimum Inhibitory Concentration: The effectiveness of sodium sorbate varies by organism but generally ranges from 0.05% to 0.1% in food applications.
  • pH Range for Activity: Sodium sorbate remains effective at pH levels between 3 and 6.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Solubility: Soluble in water; slightly soluble in alcohol
  • Melting Point: Approximately 270 °C (decomposes)

Chemical Properties

  • pH (1% solution): Approximately 7
  • Stability: Stable under normal conditions but may degrade under extreme pH or temperature conditions.
Applications

Sodium sorbate is extensively used in various scientific and industrial applications:

  • Food Preservation: Commonly added to dairy products, baked goods, and beverages to prevent spoilage.
  • Cosmetics: Utilized as a preservative in personal care products.
  • Pharmaceuticals: Employed in formulations as a preservative to enhance shelf life.
Sodium Sorbate in Industrial Synthesis and Food Preservation

Historical Evolution of Sorbic Acid Derivatives in Food Systems

The development of sorbic acid derivatives as food preservatives represents a significant advancement in food safety technology. Sodium sorbate (E201) traces its origins to the mid-19th century when German chemist August Hoffmann first isolated sorbic acid from rowanberry oil (Sorbus aucuparia) in 1859 [5] [8]. This natural compound demonstrated inherent antimicrobial properties, but commercial utilization remained limited for nearly a century due to challenges in mass production and purification. The breakthrough came in 1900 when sorbic acid was successfully synthesized through the condensation of crotonaldehyde and malonic acid, providing the foundation for industrial-scale production [5] [6].

The period between 1939-1945 marked a pivotal era for sorbate technology when scientists at Germany's Hoechst AG systematically evaluated the antimicrobial efficacy of sorbic acid and its salts. This research culminated in the 1945 U.S. patent (granted to E. Müller) that established sorbic acid as a potent antifungal agent for food applications [5] [8]. The subsequent decades witnessed strategic innovations in salt formation to overcome the practical limitations of sorbic acid itself. While sorbic acid offered excellent preservative properties, its low water solubility (0.15% at 20°C) restricted application methods [4] [5]. Food scientists addressed this challenge through salt formation, with sodium sorbate emerging as an important solution due to its significantly higher solubility profile compared to the acid form.

Table 1: Historical Development Timeline of Sorbic Acid Derivatives

YearMilestone AchievementSignificance
1859Isolation of sorbic acid from rowanberriesInitial discovery of natural compound
1900First chemical synthesisEnabled future industrial production
1939-1940Systematic evaluation of antimicrobial propertiesScientific validation for food applications
1945Patent for food antifungal useCommercialization pathway established
1950sIndustrial production of sodium sorbateAddressed solubility limitations of sorbic acid
1960s-1970sRegulatory approvals worldwideGlobal adoption in diverse food matrices

Industrial adoption accelerated through the 1950s-1970s as sodium sorbate gained regulatory approvals across food markets. Its initial applications focused on high-moisture cheese products where surface mold represented a significant spoilage concern [6] [8]. The compound's unique value proposition included physiological inertness, effectiveness in the weakly acidic pH range (up to pH 6.5), and minimal impact on sensory qualities compared to traditional preservatives like benzoates, which often imparted bitter notes [3] [6]. This combination of technical advantages established sodium sorbate as a versatile preservative, though potassium sorbate eventually gained broader commercial acceptance due to superior crystalline stability in bulk storage [6] [8].

Role of Sodium Sorbate in Inhibiting Mycotoxin-Producing Fungi

Sodium sorbate serves as a critical control agent against toxigenic fungi that threaten global food safety through mycotoxin contamination. Its efficacy particularly targets genera including Aspergillus, Penicillium, and Fusarium – primary producers of carcinogenic mycotoxins such as aflatoxins, ochratoxin A, and patulin [9]. The antimicrobial mechanism involves diffusion of the undissociated acid molecule through the fungal cell membrane, where it disrupts metabolic enzymes (notably dehydrogenase systems) and compromises membrane integrity [6] [8]. This mode of action inhibits both growth and mycotoxin biosynthesis, providing dual protection in susceptible food matrices.

Research demonstrates that sodium sorbate effectively suppresses key mycotoxin producers at concentrations achievable in food systems. Aspergillus flavus (aflatoxin producer) exhibits inhibited growth at sodium sorbate concentrations of 0.1-0.3% in cereal substrates, while Penicillium expansum (patulin producer in fruits) requires slightly higher concentrations (0.2-0.5%) for complete inhibition depending on substrate pH [6] [9]. The compound's performance varies according to application method, with direct incorporation proving superior to surface treatment. Studies on semi-moist foods demonstrate that 0.3% sodium sorbate reduces Aspergillus parasiticus colonization by 4-log cycles compared to untreated controls [8] [9].

Table 2: Efficacy of Sodium Sorbate Against Mycotoxin-Producing Fungi in Food Matrices

Target FungusMycotoxin ProducedEffective Concentration RangePrimary Application Matrix
Aspergillus flavusAflatoxins0.1-0.3%Cereals, nuts, dried fruits
Penicillium citrinumCitrinin0.2-0.4%Fermented meats, aged cheeses
Penicillium expansumPatulin0.2-0.5%Apple products, stone fruits
Fusarium graminearumDeoxynivalenol0.3-0.6%Maize, wheat products
Aspergillus ochraceusOchratoxin A0.1-0.25%Coffee, grapes, dried vine fruits

Analytical methods, particularly High-Performance Liquid Chromatography (HPLC), have validated sodium sorbate's distribution in complex matrices. Studies on sauce products demonstrate that sodium sorbate maintains homogeneous distribution at levels averaging 158-250 ppm, effectively controlling mycotoxin risk in these water-rich environments [3]. The compound's efficacy extends beyond growth inhibition to mycotoxin reduction. Research shows 0.4% sodium sorbate reduces patulin biosynthesis in apple juice by 78% compared to controls, even when applied post-initial fungal colonization [6] [9]. This secondary inhibition likely occurs through interference with the enzymatic pathways involved in mycotoxin synthesis, though the precise molecular mechanisms warrant further investigation.

Comparative Efficacy of Sodium Sorbate vs. Potassium Sorbate in Acidic Matrices

The functional comparison between sodium sorbate (E201) and potassium sorbate (E202) reveals critical differences that influence their application in acidic food systems. Both compounds dissociate to yield active sorbic acid, but their physicochemical properties determine performance in specific matrices. Sodium sorbate offers significantly higher water solubility (58.2% at 20°C) than sorbic acid (0.15%), though less than potassium sorbate (58.3% at 20°C increasing to 64% at 100°C) [4] [5]. This solubility profile makes sodium sorbate particularly suitable for liquid applications requiring moderate concentrations, such as brines, dipping solutions, and beverage systems where potassium introduction might cause stability issues.

In acidic environments (pH < 4.5), both salts demonstrate excellent yeast and mold inhibition, but their performance diverges in moderate-acid systems (pH 5.0-6.5). Research on carbonated beverages demonstrates that sodium sorbate maintains efficacy up to pH 6.0, whereas potassium sorbate shows a marginal advantage above pH 6.0 [4] [7]. The practical implications emerge clearly in food applications. Studies on coconut water (pH ≈ 5.5) demonstrate that sodium sorbate at 375 mg/L provides equivalent microbial stability to potassium sorbate at equivalent molar concentrations, with negligible differences in organoleptic impact [7]. This challenges the industry assumption that potassium sorbate universally outperforms its sodium counterpart in slightly acidic matrices.

Table 3: Comparative Properties of Sorbate Salts in Acidic Food Applications

PropertySodium SorbatePotassium SorbateSignificance in Food Systems
Molecular Weight134.11 g/mol150.22 g/molDosage adjustment required for molar equivalence
Sorbic Acid Equivalent74.6%75.0%Comparable active moiety delivery
Solubility (Water, 20°C)58.2%58.3%Near-equivalent for liquid applications
pH Stability Range4.0-6.54.0-6.8Potassium salt slightly superior above pH 6.0
Effect on Sodium ContentIncreases sodiumNo sodiumCritical consideration for sodium-reduced products
Crystalline StabilityModerateHighPotassium salt preferred for dry mixes

The cation contribution introduces another differentiation point, particularly regarding product formulation constraints. Sodium sorbate introduces approximately 25% sodium by weight, which presents formulation challenges for sodium-reduced products [4] [8]. Conversely, potassium sorbate contributes potassium ions that may accelerate potassium bitartrate crystallization in wine applications unless the product undergoes comprehensive stabilization [4]. This cation effect extends to chemical interactions in complex matrices. Sodium sorbate demonstrates superior compatibility with citrate buffers in carbonated beverages, while potassium sorbate shows enhanced stability in dairy-based acidic systems like yogurt and sour cream [3] [7].

Industrial application methods further distinguish these preservatives. Sodium sorbate's moderate solubility makes it suitable for spray applications on cheese surfaces, where controlled absorption is desirable. In bakery systems, both salts inhibit rope-forming bacteria, but sodium sorbate offers advantages in yeast-leavened products due to reduced potassium interference with fermentation kinetics [6] [8]. Analytical studies using HPLC quantification confirm that sodium sorbate maintains distribution homogeneity in viscous acidic matrices like mayonnaise and salad dressings, with no significant performance differences from potassium sorbate at equivalent sorbic acid concentrations [3] [7].

Table 4: Food Applications of Sorbate Derivatives in Acidic Matrices

Food CategorypH RangePreferred Sorbate FormTechnical Rationale
Carbonated Beverages2.5-4.0Sodium sorbateCompatibility with acidic buffers
Fermented Dairy4.0-4.6Potassium sorbateReduced sodium content; potassium compatibility
Fruit Preparations3.0-3.8Sodium sorbateLower cation interference with pectin gelation
Mayonnaise/Dressings3.8-4.2Sodium/Potassium sorbateEquivalent performance; selection based on labeling
Bakery Products5.0-6.0Sodium sorbateReduced interference with yeast fermentation
Marinated Meats4.8-5.2Potassium sorbateEnhanced penetration in tissue matrices

These comparative insights enable food technologists to make evidence-based selections between sodium and potassium sorbate, moving beyond historical preferences to scientifically grounded applications that optimize both preservation efficacy and product quality parameters.

Properties

CAS Number

7757-81-5

Product Name

Sodium sorbate

IUPAC Name

sodium;(2E,4E)-hexa-2,4-dienoate

Molecular Formula

C6H8NaO2

Molecular Weight

135.12 g/mol

InChI

InChI=1S/C6H8O2.Na/c1-2-3-4-5-6(7)8;/h2-5H,1H3,(H,7,8);/b3-2+,5-4+;

InChI Key

MFLWRTCTNOMXBI-STWYSWDKSA-N

SMILES

CC=CC=CC(=O)[O-].[Na+]

Synonyms

Acid, Hexadienoic
Acid, Propenylacrylic
Acid, Sorbic
Hexadienoic Acid
Potassium Sorbate
Propenylacrylic Acid
Sodium Sorbate
Sorbate, Potassium
Sorbate, Sodium
Sorbic Acid

Canonical SMILES

CC=CC=CC(=O)O.[Na]

Isomeric SMILES

C/C=C/C=C/C(=O)O.[Na]

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